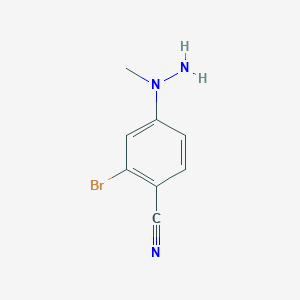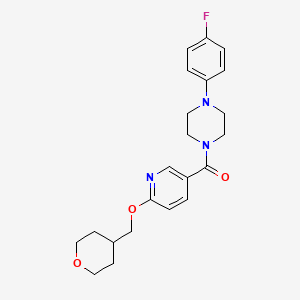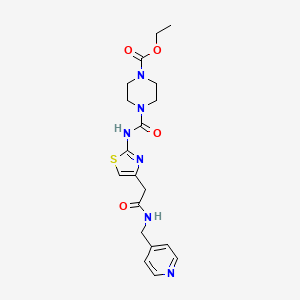![molecular formula C12H11N5O B2480087 5-methyl-2-(phenylamino)-[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one CAS No. 128626-81-3](/img/structure/B2480087.png)
5-methyl-2-(phenylamino)-[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 5-methyl-2-(phenylamino)-[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one often involves the construction of the triazolo[1,5-a]pyrimidine scaffold, which is a crucial component in the design of various therapeutic agents due to its wide spectrum of potential biological activities. These activities have been progressively studied, given the versatile structure and the diverse derivatives that can be synthesized from it to ensure functional motifs (Jethava et al., 2020).
Molecular Structure Analysis
The molecular structure of triazolopyrimidines, including the specific compound , plays a significant role in its chemical behavior and interactions. The structure-activity relationship (SAR) studies have acquired greater attention, indicating that modifications on the triazolopyrimidine scaffold can lead to compounds with diverse biological activities. This versatility is due to the specific arrangement of atoms within the scaffold and the ability to introduce various functional groups (Cherukupalli et al., 2017).
Chemical Reactions and Properties
The triazolopyrimidines, including this compound, are involved in various chemical reactions that highlight their reactivity and potential as intermediates for further chemical modifications. These compounds can participate in reactions that form new bonds, enabling the synthesis of complex molecules with potential application in medicinal chemistry and other fields (Gomha et al., 2022).
Physical Properties Analysis
The physical properties of triazolopyrimidines, such as solubility, melting point, and crystalline structure, are crucial for their handling and application in various domains. These properties are determined by the molecular structure and substitution patterns on the triazolopyrimidine core. Understanding these properties is essential for the development of new compounds with desired physical characteristics (Rossi et al., 2014).
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Modification
Chemical synthesis techniques have been applied to the triazolopyrimidine core structure to develop various derivatives. Formylation of 5-methyl-7-phenyl-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidine using Vilsmeier–Haack conditions has led to the synthesis of carbaldehyde derivatives. These derivatives, including 5-aryl-1,2,4-triazolo[1,5-a]pyrimidin-6-ylmethane, have been structurally characterized by NMR, IR, and MS spectroscopy, as well as X-ray analysis, highlighting the versatility of triazolopyrimidine compounds in chemical synthesis and the potential for creating novel compounds with unique properties (Lipson et al., 2012).
Antimicrobial Activity
Triazolopyrimidine derivatives have been evaluated for their antimicrobial properties. Novel derivatives containing the triazolopyrimidine ring, synthesized through condensation reactions, have been characterized by X-ray single crystal diffraction and a variety of spectroscopic techniques. These compounds have shown antibacterial activity against common bacterial strains, indicating the potential of triazolopyrimidine derivatives as antibacterial agents (Lahmidi et al., 2019). Additionally, compounds incorporating triazolopyrimidines have been synthesized and evaluated as antimicrobial agents, with certain derivatives showing promising results (Abu‐Hashem & Gouda, 2017).
Antiviral and Anticancer Potential
The [1,2,4]triazolo[1,5-a]pyrimidine scaffold has been utilized in the development of compounds with potential antiviral activity. A particular study highlighted the synthesis of 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino-[1,2,4]triazolo[1,5-a]pyrimidine derivatives, demonstrating a methodology for creating biologically active compounds based on the triazolopyrimidine scaffold. This approach has led to the identification of compounds with the ability to inhibit influenza virus RNA polymerase PA-PB1 subunit heterodimerization, showcasing the antiviral potential of triazolopyrimidine derivatives (Massari et al., 2017). Furthermore, a class of triazolopyrimidines has been synthesized and shown to have a unique mechanism of inhibiting tubulin, demonstrating anticancer properties and the ability to overcome resistance attributed to multidrug resistance transporter proteins, suggesting their use as anticancer agents (Zhang et al., 2007).
Wirkmechanismus
Target of Action
The primary target of STL079827 is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, specifically the transition from the G1 phase to the S phase . Inhibition of CDK2 is an appealing target for cancer treatment as it selectively targets tumor cells .
Mode of Action
STL079827 interacts with CDK2, inhibiting its activity and thus disrupting the cell cycle . This interaction results in significant alterations in cell cycle progression, leading to apoptosis induction within cells . The compound fits well into the CDK2 active site through essential hydrogen bonding with Leu83 .
Biochemical Pathways
The inhibition of CDK2 by STL079827 affects the cell cycle, causing cell growth arrest at the G0-G1 stage . This disruption of the cell cycle can lead to apoptosis, or programmed cell death . The compound also exhibits anti-neuroinflammatory properties through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Pharmacokinetics
These studies help in structure requirement prediction for the observed antitumor activity .
Result of Action
The result of STL079827’s action is the significant inhibition of cell growth, particularly in tumor cells . The compound shows superior cytotoxic activities against MCF-7 and HCT-116 cell lines . It also exhibits promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-anilino-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O/c1-8-7-10(18)17-12(13-8)15-11(16-17)14-9-5-3-2-4-6-9/h2-7H,1H3,(H2,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXHGAYVTIJSJGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=N1)N=C(N2)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propionamide](/img/structure/B2480006.png)
![4-[(2-chloro-6-fluorobenzyl)oxy]-N'-[(E)-(4-methylphenyl)methylidene]benzenecarbohydrazide](/img/structure/B2480007.png)
![N-[3-(2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl)propyl]prop-2-enamide](/img/structure/B2480014.png)


![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-tosylbutanamide](/img/structure/B2480017.png)
![8-Methoxy-3-(4-methylphenyl)-5-[(3-methylphenyl)methyl]pyrazolo[4,3-c]quinoline](/img/structure/B2480019.png)





![N-(4-fluorophenyl)-2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetamide](/img/structure/B2480027.png)